(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane framework, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3r,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride
- (1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
- (1R,3s,5S)-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and biological activity compared to its analogs. Its unique properties make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12ClN |
---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
WNIYKDGVQDRFKU-TYSVMGFPSA-N |
Isomerische SMILES |
C1[C@H]2[C@H]1CC(C2)N.Cl |
Kanonische SMILES |
C1C2C1CC(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.